Dimethyl (2-methylprop-2-en-1-yl)(prop-1-yn-1-yl)propanedioate
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Overview
Description
Dimethyl (2-methylprop-2-en-1-yl)(prop-1-yn-1-yl)propanedioate is a chemical compound with a complex structure that includes both alkyne and alkene functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (2-methylprop-2-en-1-yl)(prop-1-yn-1-yl)propanedioate typically involves the esterification of malonic acid derivatives with appropriate alcohols. One common method is the reaction of dimethyl malonate with 2-methylprop-2-en-1-ol and prop-1-yn-1-ol under acidic conditions to form the desired ester .
Industrial Production Methods
Industrial production of this compound may involve similar esterification reactions but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction completion. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to accelerate the reaction .
Chemical Reactions Analysis
Types of Reactions
Dimethyl (2-methylprop-2-en-1-yl)(prop-1-yn-1-yl)propanedioate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces alkenes or alkanes.
Substitution: Produces substituted esters or amides.
Scientific Research Applications
Dimethyl (2-methylprop-2-en-1-yl)(prop-1-yn-1-yl)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethyl (2-methylprop-2-en-1-yl)(prop-1-yn-1-yl)propanedioate involves its interaction with various molecular targets. The compound’s reactivity is largely due to the presence of both alkyne and alkene groups, which can participate in a range of chemical reactions. These interactions can lead to the formation of new bonds and the modification of existing molecular structures .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2-(prop-2-yn-1-yl)malonate
- 2-Methyl-2-propen-1-ol
- Prop-2-en-1-amine
Uniqueness
Dimethyl (2-methylprop-2-en-1-yl)(prop-1-yn-1-yl)propanedioate is unique due to its dual functionality, which allows it to participate in a wider range of chemical reactions compared to similar compounds. This dual functionality makes it a versatile intermediate in organic synthesis .
Properties
CAS No. |
109468-75-9 |
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Molecular Formula |
C12H16O4 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
dimethyl 2-(2-methylprop-2-enyl)-2-prop-1-ynylpropanedioate |
InChI |
InChI=1S/C12H16O4/c1-6-7-12(8-9(2)3,10(13)15-4)11(14)16-5/h2,8H2,1,3-5H3 |
InChI Key |
PAVUPCQZKQIZMH-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(CC(=C)C)(C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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